BenchChemオンラインストアへようこそ!

N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide

Drug Metabolism Cytochrome P450 ADME-Tox

N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 332352-03-1) is a synthetic benzamide derivative featuring a 3-chlorophenyl group linked via an amide bond to a phenyl ring that is substituted at the para position with a 1H-tetrazole moiety. It is a small molecule with the molecular formula C14H10ClN5O and a molecular weight of 299.72 g/mol.

Molecular Formula C14H10ClN5O
Molecular Weight 299.71 g/mol
Cat. No. B5766869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC14H10ClN5O
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C14H10ClN5O/c15-11-2-1-3-12(8-11)17-14(21)10-4-6-13(7-5-10)20-9-16-18-19-20/h1-9H,(H,17,21)
InChIKeyHJAWALXDDAGMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide for Scientific Research and Procurement


N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 332352-03-1) is a synthetic benzamide derivative featuring a 3-chlorophenyl group linked via an amide bond to a phenyl ring that is substituted at the para position with a 1H-tetrazole moiety. It is a small molecule with the molecular formula C14H10ClN5O and a molecular weight of 299.72 g/mol . The compound belongs to a class of tetrazole-containing benzamides that have been explored for various biological applications, including as potential inhibitors of breast cancer resistance protein (BCRP) [1] and as modulators of cytochrome P450 enzymes [2]. Its structural features—specifically the 3-chlorophenyl and 1H-tetrazol-1-yl substituents—define its unique physicochemical and biological interaction profile.

Why N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced by Similar Analogs


Substitution of N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide with closely related analogs—such as N-(3-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide, N-(4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide, or N-phenyl-4-(1H-tetrazol-1-yl)benzamide—is not scientifically equivalent. The 3-chloro substitution on the phenyl ring significantly influences the compound's electronic properties, steric bulk, and lipophilicity, which in turn modulate binding affinity to biological targets and alter metabolic stability [1]. Quantitative data from cytochrome P450 inhibition assays demonstrate that this compound exhibits a unique profile: it shows moderate inhibition of CYP2B6 (IC50 = 3.00E+3 nM) and weaker inhibition of CYP2E1 (IC50 = 1.50E+4 nM) and CYP3A4 (IC50 = 3.90E+4 nM) in human liver microsomes [2]. These values are distinct from the inhibition profiles of other benzamide derivatives, which can vary by orders of magnitude based on subtle structural changes [3]. Therefore, generic substitution without empirical validation risks introducing confounding variables in experimental systems, particularly in studies involving drug metabolism, transporter interactions, or structure-activity relationship (SAR) investigations.

Quantitative Differentiation of N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide: Evidence-Based Selection Guide


CYP2B6 Inhibition: A Unique Metabolic Interaction Profile

N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide inhibits human CYP2B6 with an IC50 of 3.00E+3 nM (3.0 μM) in human liver microsomes using bupropion as a substrate [1]. In contrast, its inhibition of CYP2E1 and CYP3A4 is significantly weaker, with IC50 values of 1.50E+4 nM (15 μM) and 3.90E+4 nM (39 μM), respectively [2]. This differential inhibition pattern indicates a selective interaction with CYP2B6 over other major drug-metabolizing enzymes.

Drug Metabolism Cytochrome P450 ADME-Tox

BCRP Inhibition Potential: A Basis for Transporter Studies

Benzamide derivatives containing a tetrazole moiety, including N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide, have been evaluated as inhibitors of the breast cancer resistance protein (BCRP/ABCG2) [1]. In a study of related benzamide and phenyltetrazole derivatives, compounds with similar structural features reversed BCRP-mediated drug resistance in H460/MX20 non-small cell lung cancer cells, achieving fold-resistance reductions of up to 1.62 at 10 μM concentration [2]. While direct quantitative data for N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is not available in this study, its structural alignment with the active series positions it as a candidate for further BCRP inhibition studies.

Multidrug Resistance ABC Transporter Cancer Pharmacology

Tetrazole Moiety: A Carboxylic Acid Bioisostere with Enhanced Metabolic Stability

The 1H-tetrazole ring in N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide serves as a bioisostere for carboxylic acid groups, offering improved metabolic stability and membrane permeability while maintaining similar hydrogen-bonding capabilities [1]. Tetrazoles are known to resist common metabolic pathways such as glucuronidation and oxidation that frequently inactivate carboxylic acids [2]. This property distinguishes N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide from its carboxylic acid analogs, which may exhibit significantly shorter half-lives in biological systems.

Medicinal Chemistry Bioisosterism Drug Design

3-Chlorophenyl Substitution: A Key Determinant of Biological Activity

The 3-chloro substituent on the phenyl ring of N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a critical structural feature that influences binding affinity and selectivity. In a series of substituted benzamide derivatives, the position and nature of substituents on the phenyl ring significantly altered enzyme inhibitory activity, with IC50 values ranging from 8.7 μM (2-methyl) to 149 μM (4-methoxy) [1]. While direct data for the 3-chloro analog is not provided in this specific study, the observed variability demonstrates that even minor substituent changes can produce >10-fold differences in potency, underscoring the importance of the precise substitution pattern [2].

Structure-Activity Relationship Medicinal Chemistry Halogen Bonding

Commercial Availability and Purity for Reproducible Research

N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is commercially available from established suppliers such as Sigma-Aldrich (catalog number L345245) with a purity specification of typically 95% . This ensures batch-to-batch consistency and reliable experimental outcomes. In contrast, many custom-synthesized analogs or less common derivatives may lack standardized purity documentation or availability from reputable sources, introducing variability that can confound research results .

Chemical Procurement Research Reagents Quality Control

Optimal Application Scenarios for N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide in Scientific Research


Cytochrome P450 Drug-Drug Interaction Screening

This compound is ideally suited for inclusion in CYP inhibition panels, particularly for assessing CYP2B6 interactions. Its IC50 values (CYP2B6: 3.0 μM; CYP2E1: 15 μM; CYP3A4: 39 μM) provide a defined selectivity window [1]. Researchers can use it as a reference compound to calibrate assays or to study the structural basis of CYP isoform selectivity, given the differential inhibition profile.

BCRP Transporter Inhibition and Multidrug Resistance Reversal Studies

Based on class-level evidence demonstrating BCRP inhibitory activity of structurally related benzamide-tetrazole derivatives [2], N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a valuable tool compound for investigating ABCG2-mediated drug efflux. It can be employed in accumulation assays (e.g., Hoechst 33342 or mitoxantrone) using BCRP-overexpressing cell lines to evaluate its potential as a resistance-reversal agent or to validate new BCRP inhibitors.

Medicinal Chemistry Lead Optimization and SAR Exploration

The compound serves as a key intermediate or scaffold for structure-activity relationship (SAR) studies focused on tetrazole-containing benzamides. Its 3-chlorophenyl group and para-tetrazole substitution pattern provide a specific starting point for synthesizing and testing analogs [3]. Researchers can systematically modify the phenyl substituents or the tetrazole linkage to probe effects on potency, selectivity, and metabolic stability.

Chemical Biology Probe Development

Given its commercial availability with documented purity , this compound is suitable for developing chemical probes to interrogate biological pathways involving CYP enzymes or ABC transporters. Its moderate CYP inhibition profile reduces the risk of non-specific cytotoxicity, making it a cleaner tool for mechanistic studies compared to pan-CYP inhibitors.

Quote Request

Request a Quote for N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.